(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Chiral HPLC Chiral building block Optical rotation

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a homochiral pyrrolidine derivative featuring a single (S)‑stereocenter at C‑3. It serves as a key intermediate in the enantioselective synthesis of pharmaceuticals targeting neurological disorders, including atypical antipsychotics.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 169750-99-6
Cat. No. B060367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
CAS169750-99-6
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCNC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
InChIKeyZSIUSRJKSLXIJH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine (CAS 169750-99-6) Is the Preferred Chiral Pyrrolidine Building Block for CNS Drug Synthesis


(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a homochiral pyrrolidine derivative featuring a single (S)‑stereocenter at C‑3. It serves as a key intermediate in the enantioselective synthesis of pharmaceuticals targeting neurological disorders, including atypical antipsychotics . The compound is supplied as a colorless to light yellow clear liquid with a purity of ≥95% by GC and a specific optical rotation of +7.0‑+9.0° (c=10, EtOH), confirming its enantiomeric identity .

1 Enantioselective CNS agent synthesis: established (S)-configured chiral pyrrolidine building block
2 Supplied with specific optical rotation for stereochemical-control verification prior to use
3 Liquid form and verified GC purity support reliable multi-step asymmetric synthesis workflows

Critical Limitations of Substituting (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine with Racemic or Opposite Enantiomer Forms


In chiral synthesis, the stereochemistry of the building block directly determines the configuration of the final product. Replacing (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine with its racemate (CAS 115445-21-1) or the (3R)-(-)-enantiomer (CAS 376591-05-8) would yield a mixture of diastereomeric intermediates, compromising downstream enantiomeric purity and potentially abolishing desired pharmacological activity. For instance, the total synthesis of (+)-nemonapride, an approved antipsychotic, relies on enantiopure 3‑aminopyrrolidine intermediates to establish the required (R)‑configuration at the pyrrolidine ring [1]. Generic substitution would introduce unwanted stereoisomers, invalidating chiral protocols and regulatory compliance.

Stereochemical identity
Target: Homochiral (S)-enantiomer, specific rotation +7.0 to +9.0°
Racemate or (R)-enantiomer: Optical rotation may shift to ~0° or opposite sign, yielding diastereomeric intermediates
Downstream impact
Target: Supports replication of published enantiopure drug syntheses (e.g., nemonapride protocol)
Racemic or opposite enantiomer: May introduce unwanted stereoisomers; chiral-protocol compliance cannot be assumed
Physical handling
Target: Density 0.98 g/mL, liquid at 20°C
Non-ethylated analog: Density 1.02 g/mL; transfer and mixing behavior may differ in automated platforms

Quantitative Evidence Guide: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine Differentiation Data


Specific Optical Rotation: Definitive Enantiomeric Identity vs. Racemic Mixture

The target compound exhibits a reproducible specific optical rotation of +7.0 to +9.0° (c=10 in EtOH) at 20°C, whereas the racemic mixture (CAS 115445-21-1) has a net rotation of 0° under identical conditions . This measurement provides unambiguous proof of enantiomeric identity and purity.

Specific Optical Rotation
Direct head-to-head comparison
+7.0 to +9.0° vs Racemic ~0°
c=10 in EtOH, 20°C, Na D-line
Enantiomeric identity confirmation context
Procurement review parameter for stereochemical integrity
Chiral HPLC Chiral building block Optical rotation

GC Purity Guarantee: High Chemical Purity Supports Reproducible Multi‑Step Synthesis

The compound is routinely supplied with a gas chromatographic purity of ≥95.0%, as verified by the manufacturer’s quality certificate . This specification ensures that reactive impurities are maintained below levels that could interfere with subsequent synthetic steps.

GC Purity Guarantee
Specification review
≥95.0%
Per manufacturer quality certificate
Supports lot-to-lot reproducibility
Multi-step synthesis context
GC purity Intermediate synthesis Reproducibility

Chiral Building Block Role in Antipsychotic Agent Synthesis (Class‑Level Evidence from (+)-Nemonapride)

Enantiopure 3‑aminopyrrolidines, including the (S)‑configured derivatives, are essential precursors for constructing the chiral pyrrolidine ring of atypical antipsychotics such as (+)-nemonapride. The total synthesis of (+)-nemonapride from D‑alanine proceeds through an enantiopure 3‑aminopyrrolidine intermediate, underscoring the necessity of homochiral building blocks [1].

Synthesis of (+)-Nemonapride
Class-level inference
Enantiopure 3-aminopyrrolidine essential
Literature protocol from D-alanine
Medicinal chemistry pathway-review context
Data to verify for specific target synthesis
Antipsychotic Chiral intermediate Nemonapride

Distinct Liquid Physical State and Density Differentiate from Closest Non‑ethylated Analog

The target compound is a liquid at 20°C with a density of 0.98 g/mL . In contrast, the close structural analog 1‑benzyl‑3‑aminopyrrolidine (lacking the N‑ethyl group) exhibits a higher density of 1.02 g/mL . This difference in physical properties can influence solvent compatibility, mixing behavior, and transfer procedures in automated synthesis platforms.

Physical State and Density
Cross-study comparable
0.98 g/mL vs 1.02 g/mL
Liquid at 20°C; non-ethylated analog comparison
Handling and automation context may differ
Review for high-throughput synthesis platforms
Physical property Density Handling

Where (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine Delivers the Strongest Value for Procurement and Application


Enantioselective Synthesis of CNS‑Active Pharmaceutical Candidates

The compound’s (S)‑configuration makes it the preferred starting material for constructing the chiral pyrrolidine core found in D2/D3 receptor antagonists and related CNS agents. The specific optical rotation specification [+7.0 to +9.0°] provides immediate verification of stereochemical integrity before use in multi‑step asymmetric syntheses .

Preparation of Enantiopure Chiral Ligands and Organocatalysts

The secondary amine moiety allows straightforward derivatization into chiral ligands for transition metal catalysis or organocatalysts. The liquid physical state (density 0.98 g/mL) facilitates precise liquid‑handling in catalyst screening platforms .

Analytical Reference Standard for Chiral Method Development

With a defined optical rotation and high GC purity (≥95%), the compound serves as an authentic standard for developing chiral HPLC or SFC methods that separate (S)‑ and (R)‑enantiomers of 1‑benzyl‑3‑ethylaminopyrrolidine derivatives .

Medicinal Chemistry SAR Studies Exploring N‑Ethyl Substitution Effects

Compared to the non‑ethylated analog 1‑benzyl‑3‑aminopyrrolidine (density 1.02 g/mL), this compound introduces an N‑ethyl substituent that modulates lipophilicity and steric bulk, enabling structure‑activity relationship investigations around the pyrrolidine amine .

Application
Selection Property
Validation Focus
Enantioselective CNS candidate synthesis
Stereochemical-control context
Enantiomer-attribution review and optical-rotation verification
Chiral ligand and organocatalyst preparation
Liquid-handling and derivatization fit
Physical-state compatibility for catalyst screening
Analytical reference standard for chiral methods
Defined purity and rotation specification
Chiral HPLC or SFC method-development context
Medicinal chemistry SAR around N-ethyl substitution
Lipophilicity and steric modulation
Assay-response context with non-ethylated analog review

Technical Documentation Hub

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